molecular formula C26H26O12 B8069651 (1R,3R,4S,5R)-3,5-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid

(1R,3R,4S,5R)-3,5-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid

Cat. No.: B8069651
M. Wt: 530.5 g/mol
InChI Key: AQYYVIUNPZZKHV-XLZCFCSMSA-N
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Description

(1R,3R,4S,5R)-3,5-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl and carboxylic acid groups, as well as conjugated double bonds, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S,5R)-3,5-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane core, followed by the introduction of hydroxyl and carboxylic acid groups through selective functionalization reactions. Key steps include:

    Aldol Condensation: Formation of the cyclohexane ring through aldol condensation of appropriate aldehyde and ketone precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Esterification: Formation of ester linkages by reacting the hydroxyl groups with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the conjugated double bonds can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Functionalized cyclohexane derivatives with diverse substituents.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1R,3R,4S,5R)-3,5-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target proteins. Additionally, the conjugated double bonds may participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

  • (1R,3R,4S,5R)-3,5-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid
  • This compound

Uniqueness: This compound stands out due to its specific arrangement of functional groups and stereochemistry, which confer unique reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced antioxidant properties and greater potential for therapeutic applications.

Properties

IUPAC Name

(1R,3R,4S,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxy-3-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-25(38-22(32)9-5-15-3-7-17(28)19(30)11-15)13-26(36,24(34)35)12-20(23(25)33)37-21(31)8-4-14-2-6-16(27)18(29)10-14/h2-11,20,23,27-30,33,36H,12-13H2,1H3,(H,34,35)/b8-4+,9-5+/t20-,23+,25-,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYYVIUNPZZKHV-XLZCFCSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@](C[C@H]([C@@H]1O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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